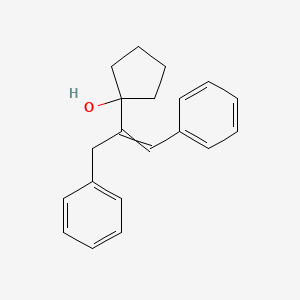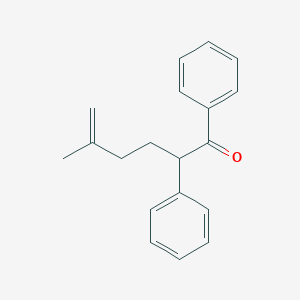![molecular formula C12H28Sn2 B14222409 Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane CAS No. 826990-14-1](/img/structure/B14222409.png)
Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane is an organotin compound with the molecular formula C10H24Sn2. This compound is characterized by the presence of two tin atoms bonded to a hydrocarbon chain, making it a unique organometallic compound. It is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Méthodes De Préparation
The synthesis of Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane typically involves the reaction of trimethyltin chloride with an appropriate alkene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the compound.
Analyse Des Réactions Chimiques
Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The trimethylstannyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including drug development.
Industry: It is used in the production of other organotin compounds and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, affecting their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparaison Avec Des Composés Similaires
Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane can be compared with other organotin compounds such as:
Trimethyltin chloride: A simpler organotin compound with similar reactivity.
Tributyltin oxide: Known for its use as a biocide and antifouling agent.
Tetramethyltin: Another organotin compound used in organic synthesis. The uniqueness of this compound lies in its specific structure and the presence of two tin atoms, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
826990-14-1 |
|---|---|
Formule moléculaire |
C12H28Sn2 |
Poids moléculaire |
409.8 g/mol |
Nom IUPAC |
trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane |
InChI |
InChI=1S/C6H10.6CH3.2Sn/c1-5(2)6(3)4;;;;;;;;/h1-2H2,3-4H3;6*1H3;; |
Clé InChI |
LQBCFQOCURSIGG-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C[Sn](C)(C)C)C[Sn](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1-propyl-1H-indole](/img/structure/B14222329.png)
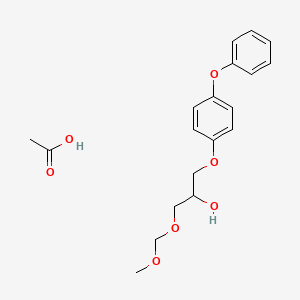
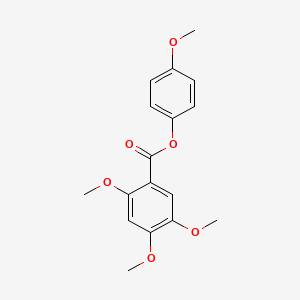
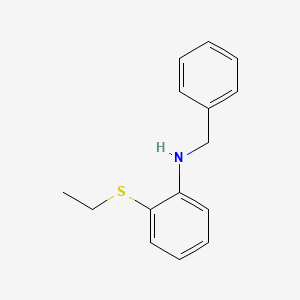
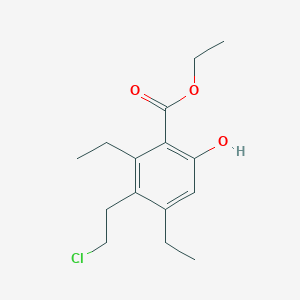
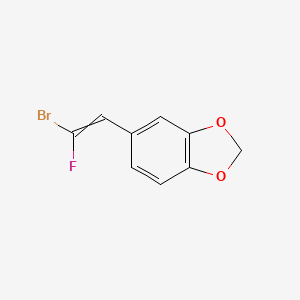
![N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14222371.png)
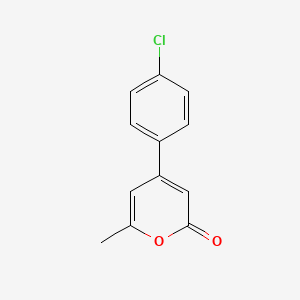
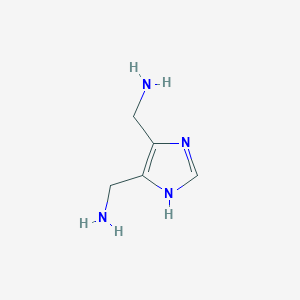

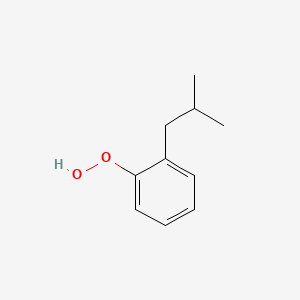
![1-Propanone, 1-[1,1'-biphenyl]-2-yl-2,2-dimethyl-](/img/structure/B14222406.png)
